Adenine, 9-beta-D-ribopyranosyl-
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Overview
Description
. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl- can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions . Another method includes the enzymatic transglycosylation reaction, where adenine is transferred to a ribose moiety .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microbial strains such as Streptomyces antibioticus . The fermentation broth is then subjected to various purification steps to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl- undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using reagents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as the replacement of the hydroxyl group with halogens.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate
Reduction: Sodium borohydride
Substitution: Halogenating agents like thionyl chloride
Major Products
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Scientific Research Applications
Adenine, 9-beta-D-ribopyranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Plays a role in cellular energy transfer as part of ATP and ADP.
Medicine: Used in the treatment of certain types of cardiac arrhythmias and as an antiviral agent.
Industry: Employed in the production of various pharmaceuticals and as a biochemical reagent.
Mechanism of Action
Adenine, 9-beta-D-ribopyranosyl- exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3) in the body . These receptors are involved in various physiological processes, including vasodilation, neurotransmission, and modulation of immune responses . Adenosine acts by inducing potassium efflux and inhibiting calcium influx in nerve cells, leading to hyperpolarization and increased threshold for calcium-dependent action potentials .
Comparison with Similar Compounds
Similar Compounds
Inosine: Similar structure but with a hydroxyl group at the 6-position instead of an amino group.
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Vidarabine: An antiviral agent with a similar structure but different sugar moiety.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl- is unique due to its role in energy transfer and signal transduction in biological systems. Its ability to interact with multiple adenosine receptors makes it a versatile compound with diverse physiological effects .
Properties
CAS No. |
17434-52-5 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
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